molecular formula C13H19FO2 B7994753 (5-Fluoro-2-(hexyloxy)phenyl)methanol

(5-Fluoro-2-(hexyloxy)phenyl)methanol

Cat. No.: B7994753
M. Wt: 226.29 g/mol
InChI Key: YTTQLQRYYFECJE-UHFFFAOYSA-N
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Description

(5-Fluoro-2-(hexyloxy)phenyl)methanol is a fluorinated benzyl alcohol derivative featuring a hexyloxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring.

Properties

IUPAC Name

(5-fluoro-2-hexoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9,15H,2-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQLQRYYFECJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(hexyloxy)phenyl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(hexyloxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

Scientific Research Applications

(5-Fluoro-2-(hexyloxy)phenyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways Involved: The compound may modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below highlights key structural differences and similarities between (5-Fluoro-2-(hexyloxy)phenyl)methanol and related compounds:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reference
This compound (Target) -F (5), -O-C6H13 (2) Benzyl alcohol, hexyloxy 228.25* Not reported N/A
[5-Fluoro-2-(trifluoromethyl)phenyl]methanol -F (5), -CF3 (2) Benzyl alcohol, trifluoromethyl 194.13 48–52
(5-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)methanol -F (5), -O-C≡CH2 (2) Benzyl alcohol, propynyloxy 196.17* Not reported
(5-(Benzyloxy)-2-fluorophenyl)methanol -F (2), -O-CH2C6H5 (5) Benzyl alcohol, benzyloxy 232.23* Not reported
(5-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol -F (5), -N-heterocycle (2) Benzyl alcohol, pyrrolopyridine 255.11 Not reported

*Calculated based on molecular formula.

Key Observations:
  • Hexyloxy vs.
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF3, ) and trifluoromethoxy (-OCF3, ) substituents enhance electron-withdrawing effects, which may increase the acidity of the benzylic alcohol compared to the target compound’s hexyloxy group.
  • Heterocyclic Substituents: The pyrrolopyridinyl group in introduces nitrogen-based aromaticity, which could facilitate hydrogen bonding in biological targets, unlike the non-polar hexyloxy chain.

Spectroscopic Properties

  • 13C NMR : The hexyloxy chain in the target compound would show signals for six methylene carbons (δ 20–35 ppm) and a terminal methyl group (δ 14 ppm), distinct from the aromatic carbons observed in analogues like S09 (δ 112–158 ppm, ).
  • 19F NMR : Fluorine at position 5 would resonate near δ -110 to -120 ppm, similar to compounds in .

Stability and Toxicity Considerations

  • Hydroxyl Group Reactivity : The benzylic alcohol in the target compound may undergo oxidation to the corresponding aldehyde or ketone, necessitating stabilization during storage.
  • Toxicity: Hexyloxy chains generally exhibit lower acute toxicity compared to fluorinated alkyl groups (e.g., LD50 for hexyloxy derivatives > 400 mg/kg in vs.

Biological Activity

(5-Fluoro-2-(hexyloxy)phenyl)methanol is a fluorinated phenolic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C13H18F1O2
Molecular Weight: 240.28 g/mol

The structure of this compound features a fluorine atom attached to a phenolic ring and a hexyloxy side chain, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The presence of the fluorine atom increases binding affinity to specific enzymes, potentially modulating their activity.
  • Membrane Disruption: Its lipophilic nature allows integration into cellular membranes, enhancing permeability and leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, particularly in cancer cells, promoting apoptosis.

Anticancer Activity

Research has shown that fluorinated compounds often exhibit significant anticancer properties. For example, studies on similar compounds have indicated that they can induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)EffectReference
HeLa20Cytotoxicity
A54925Cytotoxicity
HCT-116Low Nanomolar RangeG2/M Phase Arrest

In vivo studies have demonstrated that this compound can significantly suppress tumor growth. For instance, compounds with similar structures have shown effectiveness against colorectal cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving cyclin regulation and tubulin targeting.

Antimicrobial Activity

Fluorinated phenolic compounds are also recognized for their antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes and inhibiting metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest that this compound may exhibit similar antimicrobial activities.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study demonstrated that compounds structurally related to this compound showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that inhibited cell proliferation .
  • In Vivo Efficacy:
    • Another investigation revealed that derivatives of fluorinated phenols could suppress tumor growth in animal models more effectively than standard treatments like Taxol, indicating a promising therapeutic index .
  • Safety Profile:
    • Safety assessments indicated that certain fluorinated compounds exhibited reduced cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for potential therapeutic applications .

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